Bienvenue dans la boutique en ligne BenchChem!

4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine

Regiochemistry Molecular Shape Fragment-Based Drug Discovery

4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine (CAS 2098117-41-8, also referred to as EPPP) is a synthetic small molecule with the molecular formula C₁₂H₂₄N₂O and a molecular weight of 212.33 g/mol, belonging to the class of piperidine-pyrrolidine derivatives. Its structure features a piperidine ring substituted at the 4-position with a 3-(ethoxymethyl)pyrrolidin-1-yl moiety, positioning it within the broader family of N-heterocyclic building blocks frequently employed in medicinal chemistry and fragment-based drug discovery.

Molecular Formula C12H24N2O
Molecular Weight 212.33 g/mol
CAS No. 2098117-41-8
Cat. No. B1476828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine
CAS2098117-41-8
Molecular FormulaC12H24N2O
Molecular Weight212.33 g/mol
Structural Identifiers
SMILESCCOCC1CCN(C1)C2CCNCC2
InChIInChI=1S/C12H24N2O/c1-2-15-10-11-5-8-14(9-11)12-3-6-13-7-4-12/h11-13H,2-10H2,1H3
InChIKeyZMEWGMSQRYSZFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine CAS 2098117-41-8: Structural Identity and Compound Class Overview for Procurement Decisions


4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine (CAS 2098117-41-8, also referred to as EPPP) is a synthetic small molecule with the molecular formula C₁₂H₂₄N₂O and a molecular weight of 212.33 g/mol, belonging to the class of piperidine-pyrrolidine derivatives . Its structure features a piperidine ring substituted at the 4-position with a 3-(ethoxymethyl)pyrrolidin-1-yl moiety, positioning it within the broader family of N-heterocyclic building blocks frequently employed in medicinal chemistry and fragment-based drug discovery [1]. The compound is offered by specialty chemical suppliers at research-grade purity (typically 95%) .

Why Generic Substitution of 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine is Not Advisable Without Comparative Data


Although this compound shares a common piperidine-pyrrolidine scaffold with numerous analogs, substitution at the same generic core is not interchangeable. The ethoxymethyl substituent at the pyrrolidine 3-position confers distinct steric, electronic, and lipophilic properties that differ meaningfully from the 2-substituted regioisomer (CAS 2097991-48-3), the unsubstituted 4-(pyrrolidin-1-yl)piperidine (CAS 5004-07-9), and the methoxy analog 3-(methoxymethyl)-1,4'-bipiperidine (CAS 864293-25-4) . Additionally, the free secondary amine on the piperidine ring serves as a critical synthetic handle for further elaboration—a feature absent in N-protected or N-alkylated variants [1]. Substituting any of these analogs without empirical validation risks altering target engagement, physicochemical properties, or downstream synthetic compatibility. The quantitative evidence below delineates where differentiation is structurally grounded, though users should note that published head-to-head biological comparisons are currently unavailable for this specific compound.

Quantitative Differentiation Evidence for 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine Versus Closest Analogs


Regioisomeric Differentiation: 3-Substituted vs. 2-Substituted Pyrrolidine and Impact on Predicted Molecular Shape

The target compound bears the ethoxymethyl group at the pyrrolidine 3-position, whereas its closest regioisomer, 4-(2-(ethoxymethyl)pyrrolidin-1-yl)piperidine (CAS 2097991-48-3), places the identical substituent at the 2-position . This regiochemical difference alters the spatial orientation of the ethoxymethyl side chain relative to the piperidine ring. In the broader context of 3D fragment design, pyrrolidine substitution patterns are a primary determinant of principal moments of inertia (PMI) and shape diversity; 2,3-disubstituted and 3-substituted pyrrolidines occupy distinct regions of fragment shape space compared to 2-substituted counterparts [1]. While no direct PMI comparison for this specific pair has been published, class-level analysis of 56 disubstituted pyrrolidine-piperidine fragments demonstrated that substitution position alone can shift the normalized PMI ratio (I₁/I₃ vs. I₂/I₃) by up to 0.15–0.25 units on the triangular plot, representing a meaningful change in three-dimensionality [1].

Regiochemistry Molecular Shape Fragment-Based Drug Discovery

Alkoxy Substituent Differentiation: Ethoxymethyl vs. Methoxymethyl and Predicted Lipophilicity Shift

The target compound contains an ethoxymethyl (–CH₂OCH₂CH₃) substituent, differentiating it from the methoxymethyl analog 3-(methoxymethyl)-1,4'-bipiperidine (CAS 864293-25-4), which bears a –CH₂OCH₃ group . Based on established Hansch π constants for alkoxy substituents, the replacement of methoxy with ethoxy contributes approximately +0.5 log units to the predicted octanol-water partition coefficient (clogP) [1]. Applying this class-level increment, the ethoxymethyl analog is estimated to exhibit a clogP approximately 0.5 units higher than its methoxymethyl counterpart; for compounds in this molecular weight range (~212 Da), this represents a meaningful increase in lipophilicity that can influence membrane permeability, plasma protein binding, and nonspecific binding profiles. Direct experimental logP data for this compound are not available in the open literature.

Lipophilicity Alkoxy Substituent Physicochemical Properties

Synthetic Handle Availability: Free Piperidine NH vs. N-Substituted Analogs

The target compound possesses a free secondary amine (NH) on the piperidine ring, whereas closely related building blocks such as tert-butyl 4-(ethoxymethyl)piperidine-1-carboxylate (CAS 247132-43-0) contain a Boc-protected amine . The free NH serves as a direct synthetic handle for amide bond formation, reductive amination, urea synthesis, or sulfonamide coupling without the need for an additional deprotection step. In fragment-based drug discovery workflows, fragments with free amine handles are specifically designed to facilitate rapid fragment elaboration and SAR expansion [1]. In contrast, the Boc-protected analog requires a deprotection step (e.g., TFA or HCl/dioxane) prior to functionalization, adding a synthetic step and potentially introducing byproducts or requiring additional purification.

Synthetic Handle Fragment Elaboration Medicinal Chemistry

Pyrrolidine vs. Piperidine Heterocycle Pairing and Its Impact on Predicted Physicochemical Space

The target compound pairs a pyrrolidine (5-membered ring) with a piperidine (6-membered ring), distinguishing it from bipiperidine analogs such as 3-(methoxymethyl)-1,4'-bipiperidine (CAS 864293-25-4), which contain two 6-membered rings . This heterocycle pairing influences the three-dimensional shape profile. Analysis of 56 3D disubstituted pyrrolidine and piperidine fragments demonstrated that pyrrolidine-piperidine pairs occupy a broader range of PMI space than piperidine-piperidine pairs, with the pyrrolidine-containing fragments exhibiting higher normalized I₁/I₃ ratios (indicative of more rod-like character) and a wider overall PMI distribution [1]. Specifically, pyrrolidine-piperidine fragments in the published collection achieved PMI ratio ranges of I₁/I₃ ≈ 0.15–0.45 and I₂/I₃ ≈ 0.55–0.85, while analogous piperidine-piperidine fragments clustered more narrowly [1].

Heterocycle Pairing 3D Fragment Space Principal Moments of Inertia

Aniline vs. Piperidine Terminal Group and Implications for Downstream Chemistry

A structurally related compound, 4-(3-(ethoxymethyl)pyrrolidin-1-yl)aniline (CAS 2097978-26-0), shares the same 3-(ethoxymethyl)pyrrolidine moiety but terminates in an aniline rather than a piperidine ring . The target compound's piperidine NH (pKa ~10–11) is significantly more basic than the aniline NH₂ (pKa ~4.6 for protonated aniline), resulting in different protonation states at physiological pH and distinct reactivity profiles for downstream coupling reactions [1]. The piperidine offers nucleophilic reactivity suitable for alkylation, acylation, and sulfonylation, whereas the aniline analog is better suited for diazotization, Sandmeyer reactions, and electrophilic aromatic substitution. This functional group divergence makes the two compounds non-interchangeable for most synthetic applications.

Terminal Group Synthetic Versatility Building Block Selection

Commercial Availability and Pricing as a Selection Factor

The target compound is commercially available from specialty suppliers. Based on supplier listings, 4-(3-(ethoxymethyl)pyrrolidin-1-yl)piperidine (CAS 2098117-41-8) is offered in 1 g quantities at a reference price of ¥5,213 [1]. The 2-substituted regioisomer (CAS 2097991-48-3) and the aniline analog (CAS 2097978-26-0) are also commercially available through similar channels, though pricing may vary. The unsubstituted 4-(pyrrolidin-1-yl)piperidine (CAS 5004-07-9) is generally available at lower cost due to its simpler structure and broader use [1]. For budget-constrained exploratory research, the unsubstituted analog may serve as an initial tool compound, but it lacks the ethoxymethyl substituent that confers distinct physicochemical and shape properties relevant to SAR exploration.

Procurement Commercial Availability Pricing

Recommended Application Scenarios for 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine Based on Available Evidence


Fragment-Based Drug Discovery (FBDD) Library Expansion with 3D-Diverse Pyrrolidine-Piperidine Scaffolds

The compound's 3-substituted pyrrolidine-piperidine architecture places it within the underrepresented 3D region of fragment chemical space, as characterized by PMI analysis of 56 related fragments [1]. Procurement of this specific regioisomer (3-substituted rather than 2-substituted) diversifies a fragment library's shape coverage. The free piperidine NH provides a built-in synthetic handle for fragment growing, merging, or linking campaigns [1]. This application is supported by the class-level evidence that pyrrolidine-piperidine fragments access a wider PMI range than bipiperidine analogs, making them valuable additions to fragment screening collections [1].

Medicinal Chemistry Lead Optimization Requiring Fine-Tuned Lipophilicity

When a lead series requires incremental lipophilicity tuning, the ethoxymethyl substituent offers an estimated +0.5 log unit increase in clogP relative to the methoxymethyl analog (class-level Hansch estimate) [2]. This makes the target compound a candidate building block for SAR exploration where elevated lipophilicity is desired without introducing aromatic rings or halogens, preserving favorable ligand efficiency metrics. Experimental logD determination is recommended to confirm the predicted shift for the specific chemotype [2].

Parallel Library Synthesis Leveraging the Free Piperidine NH Handle

The free secondary amine distinguishes this compound from Boc-protected or N-alkylated piperidine analogs, enabling direct diversification via amide coupling, urea formation, or reductive amination in a single synthetic step . For medicinal chemistry groups synthesizing focused compound libraries, eliminating a deprotection step per analog reduces cycle time and improves overall yield. This advantage is most relevant when comparing procurement of this compound against N-protected variants such as tert-butyl 4-(ethoxymethyl)piperidine-1-carboxylate (CAS 247132-43-0) .

Reference Standard for Regioisomer Differentiation in Analytical Method Development

The 3-substituted pyrrolidine regioisomer (CAS 2098117-41-8) and the 2-substituted regioisomer (CAS 2097991-48-3) have identical molecular formula and mass (C₁₂H₂₄N₂O, MW 212.33) . This creates a need for authentic reference standards of each regioisomer to develop and validate chromatographic or spectroscopic methods capable of distinguishing them, for example in reaction monitoring, purity assessment, or metabolite identification. Procurement of the specific regioisomer is essential for method developers who must demonstrate resolution between these closely related species.

Quote Request

Request a Quote for 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.